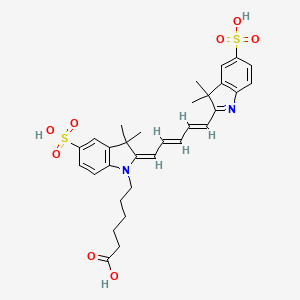
CypHer 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CypHer 5 is a pH-sensitive cyanine derivative and an environmental sensitive fluorophore. It is widely used as a pH sensor in various scientific applications, particularly in the study of lysosomal compartments . The compound has a maximal absorption at 644 nm and emission at 664 nm, making it suitable for fluorescence-based assays .
Preparation Methods
The synthetic route for CypHer 5 involves the preparation of a cyanine dye derivative. The compound is typically synthesized through a series of chemical reactions that include the formation of a polymethine bridge linking two heterocycles. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CypHer 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CypHer 5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays to monitor pH changes and other chemical reactions.
Mechanism of Action
CypHer 5 exerts its effects through its pH-sensitive fluorescence properties. When bound to a receptor on the extracellular surface of a cell, it is essentially nonfluorescent. Upon internalization into the cell, the compound becomes fluorescent in the acidic environment of the endosomes . This property allows researchers to monitor receptor activation and trafficking in live cells. The molecular targets and pathways involved include various G protein-coupled receptors and other cell surface receptors that internalize into the endocytic pathway .
Comparison with Similar Compounds
CypHer 5 is unique in its pH sensitivity and fluorescence properties. Similar compounds include other cyanine dye derivatives such as:
CypHer 5E: Another pH-sensitive cyanine dye derivative with similar fluorescence properties.
Cy3 and Cy5: Commonly used cyanine dyes with different absorption and emission wavelengths, but lacking the pH sensitivity of this compound.
This compound stands out due to its specific application in monitoring pH changes in live cells and its suitability for studying receptor internalization and trafficking.
Properties
Molecular Formula |
C31H36N2O8S2 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
6-[(2E)-2-[(2E,4E)-5-(3,3-dimethyl-5-sulfoindol-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+ |
InChI Key |
VRQVBVFJEIJSIE-QDSGXXGUSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















